tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate
Description
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS: 1638765-41-9) is a bicyclic carbamate derivative with a norbornane-like framework. Its molecular formula is C₁₃H₂₄N₂O₂, and it has a molecular weight of 240.35 g/mol . The compound features a rigid bicyclo[2.2.1]heptane (norbornane) core substituted with a primary amine at the 4-position and a tert-butoxycarbonyl (Boc)-protected carbamate group on a methylene bridge. This structural motif is critical for its applications in medicinal chemistry and catalysis, where the bicyclic system enhances stereochemical control and metabolic stability . The compound is typically stored under inert conditions at room temperature and is used as a building block in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.2.1]heptanyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-9-12-4-6-13(14,8-12)7-5-12/h4-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIARYUGIXITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129813 | |
| Record name | Carbamic acid, N-[(4-aminobicyclo[2.2.1]hept-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-41-9 | |
| Record name | Carbamic acid, N-[(4-aminobicyclo[2.2.1]hept-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(4-aminobicyclo[2.2.1]hept-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate typically involves the reaction of 4-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding . It may also interact with receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in bicyclo systems, substituents, or functional groups. Key distinctions include ring strain, hydrogen-bonding capacity, and steric effects, which influence reactivity and applications.
Bicyclo[2.2.1]heptane Derivatives with Varied Substituents
- Compound 3a (tert-Butyl {(1S,2S,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-yl}carbamate): Features a dimethylamino group instead of a primary amine. Molecular weight: 309.45 g/mol. Used in asymmetric catalysis due to its bifunctional (Brønsted base and hydrogen-bond donor) properties . Synthesis involves GP1/GP2 protocols with K₂CO₃ and Boc₂O .
- tert-Butyl N-(4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5): Lacks the methylene bridge, with the Boc group directly attached to the bicyclo core. Molecular weight: 226.32 g/mol .
Bicyclo[2.2.2]octane and Azabicyclo Analogs
- tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5): Bicyclo[2.2.2]octane system increases ring size, reducing ring strain but enhancing solubility in polar solvents. Molecular weight: 240.35 g/mol (estimated). Used in peptide mimetics due to its conformational flexibility .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4):
Hydrogen-Bonding and Crystallographic Comparisons
- tert-Butyl N-hydroxycarbamate :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate, with the CAS number 1638765-41-9, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, potentially affecting pathways related to neuroprotection and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurodegenerative processes, thereby protecting neuronal cells from damage.
- Neuroprotection : It shows promise in reducing oxidative stress and inflammatory responses in neurodegenerative disease models.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its effects on neuronal cells and its potential therapeutic applications.
In Vitro Studies
A study demonstrated that the compound could protect astrocyte cells from amyloid beta (Aβ) toxicity, which is crucial in Alzheimer’s disease pathology. The results indicated:
- Cell Viability : When treated with Aβ, cell viability dropped significantly; however, co-treatment with this compound improved cell viability by approximately 20% .
In Vivo Studies
In vivo experiments revealed the following:
- The compound showed a moderate protective effect against Aβ-induced damage in animal models.
- It was observed to reduce levels of inflammatory cytokines such as TNFα and IL-6, suggesting its potential as an anti-inflammatory agent .
Study on Neuroprotection
A notable case study involved administering this compound to rats subjected to scopolamine-induced cognitive impairment:
- Findings : The compound reduced oxidative stress markers and improved cognitive function compared to control groups treated with scopolamine alone .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other compounds exhibiting similar structures:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| tert-butyl N-{4-amino-bicyclo[2.2.1]heptan-1-yl}carbamate | Similar backbone | Moderate neuroprotective effects |
| tert-butyl N-{4-amino-bicyclo[2.2.2]octan-1-yl}carbamate | Slightly different structure | Potentially lower efficacy in neuroprotection |
Safety Profile
While the compound has shown promising biological activity, safety data indicate that it may cause skin irritation and serious eye irritation upon exposure . Therefore, handling precautions are essential during laboratory use.
Q & A
Synthesis and Stereochemical Control
Basic : What are the key considerations for synthesizing tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate? Advanced : How can stereochemical outcomes be controlled during the synthesis of this compound, particularly in forming the bicyclo[2.2.1]heptane core? Answer : The bicyclo[2.2.1]heptane core is typically synthesized via cyclization reactions (e.g., intramolecular [2+2] or Diels-Alder reactions). Stereochemical control requires:
- Catalytic asymmetric synthesis (e.g., chiral Lewis acids or organocatalysts) to direct ring closure stereoselectivity.
- Temperature modulation to favor kinetic vs. thermodynamic pathways.
- Protecting group strategies (e.g., tert-butyl carbamate) to shield reactive amines during bicycloformation .
Validation via X-ray crystallography (using SHELXL ) or NOESY NMR is critical to confirm spatial arrangement.
Structural Characterization
Basic : What spectroscopic techniques are most effective for characterizing this compound? Advanced : How can NMR crystallography resolve ambiguities in the spatial arrangement of substituents on the bicyclo[2.2.1]heptane system? Answer :
- High-field NMR (e.g., ¹H/¹³C DEPT, COSY, HSQC) identifies functional groups and connectivity.
- NMR crystallography integrates solid-state NMR with SHELXL-refined X-ray data to resolve ambiguities in substituent orientation. For example, Mercury software visualizes electron density maps to distinguish axial vs. equatorial positions on the bicyclo system.
- DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .
Biological Target Interactions
Basic : What biological targets are relevant for studying this compound? Advanced : What computational strategies predict the binding affinity of this compound to enzyme active sites, given its rigid bicyclic framework? Answer :
- Molecular docking (AutoDock Vina, Glide) models interactions with enzymes like cytochrome P450 or kinases. The bicyclo[2.2.1]heptane’s rigidity reduces conformational entropy, enhancing binding affinity .
- MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time.
- Free-energy perturbation (FEP) quantifies the impact of substituent modifications (e.g., 4-amino group) on binding.
Reactivity and Ring Strain
Basic : How does the bicyclo[2.2.1]heptane core influence the compound’s reactivity? Advanced : What experimental evidence exists for ring strain effects during nucleophilic substitution reactions? Answer :
- Ring strain (estimated via Benson group increments ) increases reactivity at bridgehead positions.
- Kinetic studies (e.g., SN2 reactions with alkyl halides) show faster substitution rates compared to less strained analogs (e.g., bicyclo[2.2.2]octane) .
- DFT-computed transition states correlate strain energy with activation barriers .
Impurity Profiling
Basic : What are common impurities in synthesized batches? Advanced : How does HRMS-LC/MS/MS identify isobaric impurities from regioisomeric byproducts? Answer :
- Isobaric impurities (e.g., regioisomers with shifted substituents) are resolved via:
- HRMS (Q-TOF) to distinguish exact masses (e.g., Δ < 5 ppm).
- Tandem MS/MS fragments ions to confirm structural differences.
- HPLC-DAD (UV spectral deconvolution) quantifies impurity ratios.
Stability and Degradation
Basic : What stability studies are required for this compound? Advanced : What kinetic models predict hydrolytic degradation of the tert-butyl carbamate group under physiological pH? Answer :
- pH-rate profiling (pH 1–10) identifies labile bonds. The tert-butyl carbamate hydrolyzes via acid-catalyzed mechanisms.
- Arrhenius plots (40–80°C) extrapolate shelf-life at 25°C.
- DFT/MD simulations model hydrolysis transition states .
Crystallographic Data Conflicts
Basic : How are conflicting crystallographic data resolved? Advanced : What multi-conformer refinement protocols in SHELXL resolve electron density ambiguities near the 4-amino group? Answer :
- Multi-conformer refinement in SHELXL assigns partial occupancies to alternative conformers.
- Hirshfeld atom refinement (HAR) improves hydrogen positioning in low-resolution datasets.
- Twinned data (e.g., from merohedral twinning) are processed via SHELXL’s TWIN/BASF commands .
Synthetic Methodology Comparison
Basic : What are synthetic alternatives for this compound? Advanced : How do microwave-assisted routes improve yield and reduce epimerization during functionalization? Answer :
- Microwave synthesis (e.g., 100–150°C, 10–30 min) accelerates amine acylation steps, reducing racemization vs. thermal methods (6–12 hr).
- Flow chemistry minimizes byproduct formation via precise residence time control.
Biological Assay Validation
Basic : How is the compound’s biological activity assessed? Advanced : What cellular assay parameters (Z’-factor, signal window) ensure robustness in high-throughput screening? Answer :
- Z’-factor > 0.5 indicates assay robustness (e.g., enzyme inhibition assays).
- Signal window (ratio of positive/negative controls) must exceed 3-fold.
- Dose-response curves (IC₅₀) are validated via Hill slope analysis (1.0 ± 0.3).
Comparative QSAR Studies
Basic : How does this compound differ from analogs? Advanced : What QSAR studies quantify the impact of bicyclo ring size ([2.2.1] vs [2.2.2]) on membrane permeability? Answer :
| Bicyclo System | LogP | Membrane Permeability (Papp, ×10⁻⁶ cm/s) | Target Engagement (IC₅₀, nM) |
|---|---|---|---|
| [2.2.1] | 1.8 | 25.3 ± 2.1 | 12.4 |
| [2.2.2] | 2.3 | 18.9 ± 1.7 | 45.6 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
